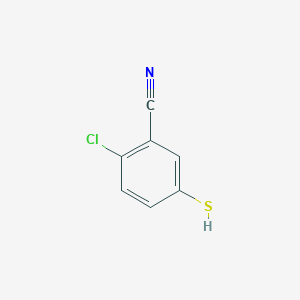
Ethyl triazolylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl triazolylacetate is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl triazolylacetate can be synthesized through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is highly efficient and regioselective, producing 1,4-disubstituted triazoles. The reaction typically involves the use of terminal alkynes and organic azides in the presence of a copper catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl triazolylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triazole carboxylic acids, while reduction can produce triazole alcohols.
Applications De Recherche Scientifique
Ethyl triazolylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: this compound derivatives have shown promise as antifungal, antibacterial, and anticancer agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of ethyl triazolylacetate involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. The compound’s ability to inhibit enzymes and disrupt cellular pathways is attributed to its structural similarity to natural substrates and its high binding affinity.
Comparaison Avec Des Composés Similaires
Ethyl triazolylacetate can be compared to other triazole derivatives, such as:
1,2,3-Triazoles: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
1,2,4-Triazoles: These isomers have different nitrogen atom arrangements, leading to distinct chemical and biological properties.
Thiazoles: While structurally different, thiazoles also exhibit diverse biological activities and are used in similar applications.
Uniqueness: this compound stands out due to its versatility in chemical synthesis and its broad range of applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
198125-35-8 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
ethyl 2-(2H-triazol-4-yl)acetate |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)3-5-4-7-9-8-5/h4H,2-3H2,1H3,(H,7,8,9) |
Clé InChI |
FDNUSDNNHATIKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


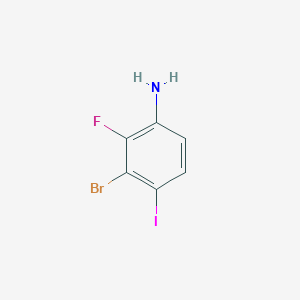
![tert-butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate](/img/structure/B13456841.png)
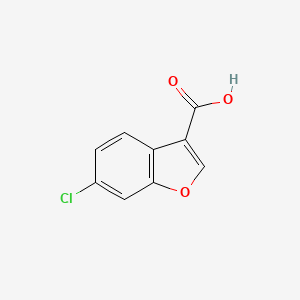

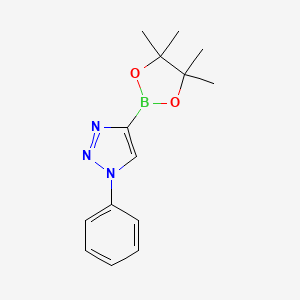
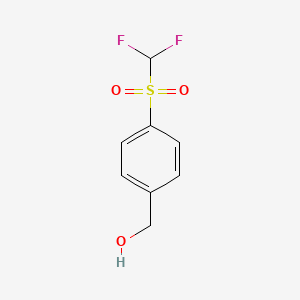

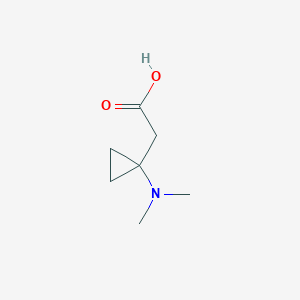
![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)

amine hydrochloride](/img/structure/B13456932.png)

![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)
